![molecular formula C18H22N2O2S2 B2982509 (E)-1-((4-methylstyryl)sulfonyl)-4-(thiophen-3-ylmethyl)piperazine CAS No. 1257556-19-6](/img/structure/B2982509.png)
(E)-1-((4-methylstyryl)sulfonyl)-4-(thiophen-3-ylmethyl)piperazine
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Description
(E)-1-((4-methylstyryl)sulfonyl)-4-(thiophen-3-ylmethyl)piperazine is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various research fields. This compound is commonly referred to as P7C3, and it has been studied extensively for its neuroprotective properties.
Scientific Research Applications
Drug Metabolism and Disposition
One study focused on the metabolism of Lu AA21004, a novel antidepressant, identifying its in vitro oxidation pathways involving various cytochrome P450 enzymes. This research is crucial for understanding the metabolic fate of drugs in development, potentially including compounds similar to "(E)-1-((4-methylstyryl)sulfonyl)-4-(thiophen-3-ylmethyl)piperazine" (Hvenegaard et al., 2012).
Anticancer Evaluation
Another study evaluated the anticancer activity of polyfunctional substituted 1,3-thiazoles, including compounds with piperazine substituents, demonstrating significant effectiveness across various cancer cell lines. This highlights the potential of piperazine derivatives in cancer therapy (Turov, 2020).
Antibacterial Agents
The development and evaluation of piperazine derivatives as antibacterial agents have been a subject of study, with specific compounds showing promise against gram-negative bacteria, including Pseudomonas aeruginosa. These findings contribute to the ongoing search for new antibacterial drugs (Matsumoto & Minami, 1975).
Antimicrobial and Antioxidant Activities
Research into the synthesis and evaluation of piperazine derivatives, including their antimicrobial and antioxidant activities, provides valuable insights into their potential therapeutic applications. These studies suggest that piperazine-based compounds could serve as leads for the development of new antimicrobial and antioxidant agents (Qi, 2014).
properties
IUPAC Name |
1-[(E)-2-(4-methylphenyl)ethenyl]sulfonyl-4-(thiophen-3-ylmethyl)piperazine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O2S2/c1-16-2-4-17(5-3-16)7-13-24(21,22)20-10-8-19(9-11-20)14-18-6-12-23-15-18/h2-7,12-13,15H,8-11,14H2,1H3/b13-7+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WHVBNOJDEFTRIQ-NTUHNPAUSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C=CS(=O)(=O)N2CCN(CC2)CC3=CSC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)/C=C/S(=O)(=O)N2CCN(CC2)CC3=CSC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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